(3R)-1-amino-4,4-dimethylpentan-3-ol
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Overview
Description
®-1-Amino-4,4-dimethyl-3-pentanol is an organic compound with a unique structure that includes an amino group and a hydroxyl group on a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Amino-4,4-dimethyl-3-pentanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable starting material such as 4,4-dimethyl-3-pentanol.
Amination: The hydroxyl group is converted to an amino group through a series of reactions, often involving reagents like ammonia or amines under specific conditions.
Chiral Resolution: The resulting mixture is then subjected to chiral resolution to obtain the ®-enantiomer.
Industrial Production Methods
In an industrial setting, the production of ®-1-Amino-4,4-dimethyl-3-pentanol may involve:
Large-Scale Amination: Utilizing large reactors and optimized conditions to maximize yield.
Purification: Employing techniques such as crystallization or chromatography to purify the compound.
Quality Control: Ensuring the final product meets the required specifications through rigorous quality control processes.
Chemical Reactions Analysis
Types of Reactions
®-1-Amino-4,4-dimethyl-3-pentanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of a base.
Major Products
Oxidation: Formation of 4,4-dimethyl-3-pentanone.
Reduction: Formation of 4,4-dimethyl-3-pentylamine.
Substitution: Formation of 4,4-dimethyl-3-pentyl chloride.
Scientific Research Applications
®-1-Amino-4,4-dimethyl-3-pentanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-1-Amino-4,4-dimethyl-3-pentanol involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.
Pathways Involved: It may modulate biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Amino-4,4-dimethyl-3-pentanol: The enantiomer of the compound with different stereochemistry.
1-Amino-4,4-dimethyl-3-pentanol: The racemic mixture containing both ® and (S) enantiomers.
Uniqueness
®-1-Amino-4,4-dimethyl-3-pentanol is unique due to its specific stereochemistry, which can result in different biological activities and interactions compared to its enantiomer or racemic mixture.
This detailed article provides a comprehensive overview of ®-1-Amino-4,4-dimethyl-3-pentanol, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C7H17NO |
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Molecular Weight |
131.22 g/mol |
IUPAC Name |
(3R)-1-amino-4,4-dimethylpentan-3-ol |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)6(9)4-5-8/h6,9H,4-5,8H2,1-3H3/t6-/m1/s1 |
InChI Key |
IUKICUAZNUHIDR-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)[C@@H](CCN)O |
Canonical SMILES |
CC(C)(C)C(CCN)O |
Origin of Product |
United States |
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